molecular formula C13H18 B15450821 1-tert-Butyl-2-(prop-2-en-1-yl)benzene CAS No. 62519-02-2

1-tert-Butyl-2-(prop-2-en-1-yl)benzene

Cat. No.: B15450821
CAS No.: 62519-02-2
M. Wt: 174.28 g/mol
InChI Key: PNKXECWAZDZWJL-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-(prop-2-en-1-yl)benzene is a synthetic organic compound featuring a benzene ring disubstituted with a tert-butyl group and a propenyl (allyl) group. This specific molecular architecture, which combines a sterically bulky and electron-donating tert-butyl group with a reactive alkene functionality, makes it a valuable intermediate in research and development . The tert-butyl group is known to impart significant steric hindrance and influence the electron density of the aromatic ring, which can alter reaction pathways and enhance the stability of resulting molecules . The propenyl side chain serves as a versatile handle for further chemical transformations, including polymerization and cycloaddition reactions. The primary research applications of this compound are anticipated in the fields of organic synthesis and materials science. It may serve as a key precursor in the development of novel antioxidants and stabilizers, given that tert-butyl-substituted phenolic compounds are widely recognized for their ability to inhibit oxidation by donating hydrogen atoms to neutralize free radicals . Furthermore, its structure suggests potential utility as a building block (monomer) for the synthesis of specialized polymers or as a core scaffold in medicinal chemistry for the exploration of new therapeutic agents. Its properties are also likely relevant in the development of advanced lubricants and functional materials. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

62519-02-2

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-tert-butyl-2-prop-2-enylbenzene

InChI

InChI=1S/C13H18/c1-5-8-11-9-6-7-10-12(11)13(2,3)4/h5-7,9-10H,1,8H2,2-4H3

InChI Key

PNKXECWAZDZWJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butylbenzene (C₁₀H₁₄)

  • Structure : Benzene with a single tert-butyl group.
  • Properties : A colorless liquid with a boiling point of 192–194°C and low water solubility (0.002 g/L at 25°C) due to its hydrophobic tert-butyl group .
  • Applications : Used as a solvent and polymer-linking agent.
  • Contrast : The absence of the propenyl group in tert-butylbenzene reduces its reactivity toward electrophilic addition or polymerization compared to 1-tert-butyl-2-(prop-2-en-1-yl)benzene.

4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate, C₁₁H₁₂O₂)

  • Structure : Benzene with a propenyl group at the 4-position and an acetate ester.
  • Properties : Exhibits a strong, spicy odor and is used in flavor/fragrance industries. The acetate group increases polarity, leading to higher water solubility than 1-tert-butyl-2-(prop-2-en-1-yl)benzene .
  • Contrast : The electron-withdrawing acetate group in chavicyl acetate directs electrophilic substitution differently compared to the electron-donating tert-butyl group in the target compound.

3-(Prop-2-en-1-yl)-1,3-thiazol-2-imine Derivatives

  • Structure : Heterocyclic compounds with a propenyl-substituted thiazole ring (e.g., compounds from ).
  • Properties : Demonstrated antihypertensive activity in pharmacological studies, with the propenyl group contributing to ligand-receptor interactions via π-π stacking or hydrogen bonding .
  • Contrast : The presence of a thiazole ring and polar functional groups enhances biological activity compared to the purely hydrocarbon-based 1-tert-butyl-2-(prop-2-en-1-yl)benzene.

Data Table: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Key Applications
1-tert-Butyl-2-(prop-2-en-1-yl)benzene* C₁₃H₁₈ 174.28 ~210–220 (est.) Low (hydrophobic) Polymer chemistry (inferred)
tert-Butylbenzene C₁₀H₁₄ 134.22 192–194 0.002 g/L Solvent, polymer linking
4-(Prop-2-en-1-yl)phenyl acetate C₁₁H₁₂O₂ 176.21 250–260 (est.) Moderate Flavor/fragrance industry

*Estimated values for 1-tert-Butyl-2-(prop-2-en-1-yl)benzene are based on structural analogs.

Research Findings and Reactivity Insights

  • Steric Effects : The tert-butyl group in 1-tert-Butyl-2-(prop-2-en-1-yl)benzene likely hinders electrophilic aromatic substitution at the ortho and para positions, directing reactions to the less hindered meta position relative to the propenyl group .
  • Allyl Group Reactivity : The propenyl substituent may participate in Diels-Alder reactions or serve as a site for radical polymerization, similar to allyl-containing pharmaceuticals in .
  • Crystallography : Related tert-butyl- and allyl-substituted compounds (e.g., benzimidazoles in ) are often characterized using SHELX programs for structural refinement, suggesting analogous methods for resolving the target compound’s crystal structure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-tert-Butyl-2-(prop-2-en-1-yl)benzene, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation for tert-butyl group introduction, followed by allylation via catalytic cross-coupling (e.g., Heck reaction). Purity validation requires HPLC or GC-MS with reference standards (e.g., retention time matching, spiking experiments) . For structural confirmation, use 1^1H/13^13C NMR to verify substitution patterns and allyl group integration ratios .

Q. What are the optimal storage conditions to maintain the compound’s stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture and oxidizing agents. For long-term storage, inert gas purging (e.g., argon) minimizes allyl group oxidation . Monitor stability via periodic NMR or LC-MS to detect decomposition products .

Q. Which spectroscopic techniques are most effective for distinguishing positional isomers of allyl-substituted tert-butylbenzenes?

  • Methodological Answer : High-resolution 1^1H NMR can differentiate isomers via coupling constants and chemical shifts of allyl protons. For example, vicinal coupling (J=1017HzJ = 10–17 \, \text{Hz}) in trans-allyl groups vs. geminal coupling in cis configurations. IR spectroscopy identifies C=C stretching (1640–1680 cm1^{-1}) and tert-butyl C-H vibrations (1360–1380 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography and NMR data for 1-tert-Butyl-2-(prop-2-en-1-yl)benzene be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., allyl group rotation in solution vs. static crystal packing). Use variable-temperature NMR to probe conformational flexibility. Refine crystallographic data with SHELXL to model disorder or thermal motion . Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

Q. What computational strategies predict the compound’s reactivity in catalytic allylic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or GC) .

Q. How can crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

  • Methodological Answer : Use SHELX suite (SHELXD/SHELXE) to solve and refine crystal structures. Analyze Hirshfeld surfaces to quantify π-π stacking, van der Waals contacts, or hydrogen bonding. Correlate packing motifs with solubility or melting point variations observed in DSC/TGA experiments .

Q. What experimental and theoretical approaches address contradictions in toxicity assessments for structurally similar compounds?

  • Methodological Answer : Combine in vitro assays (e.g., Ames test for mutagenicity) with QSAR (Quantitative Structure-Activity Relationship) models. For ecological impact, use EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. Cross-reference with high-resolution mass spectrometry to detect trace metabolites .

Data Analysis and Interpretation

Q. How should researchers design experiments to validate the compound’s role in radical polymerization initiator systems?

  • Methodological Answer : Use ESR spectroscopy to detect radical intermediates during thermal or photolytic initiation. Monitor polymerization kinetics via gel permeation chromatography (GPC) and compare molecular weight distributions. Control experiments with radical scavengers (e.g., TEMPO) confirm mechanistic pathways .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yield?

  • Methodological Answer : Apply ANOVA to compare yields across batches. Use multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., temperature, catalyst loading). Design-of-experiments (DoE) software (e.g., JMP) optimizes reaction conditions while minimizing variability .

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